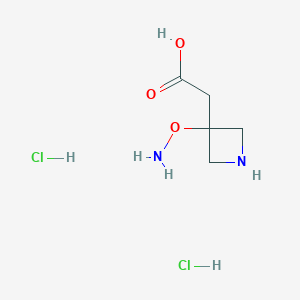
2-(3-(Aminooxy)azetidin-3-yl)acetic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Aminooxy)azetidin-3-yl)acetic acid dihydrochloride is a chemical compound with the molecular formula C5H10N2O3.2HCl. It is known for its unique structure, which includes an azetidine ring, an aminooxy group, and an acetic acid moiety. This compound is often used in various scientific research applications due to its reactivity and potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Aminooxy)azetidin-3-yl)acetic acid dihydrochloride typically involves the reaction of azetidine derivatives with aminooxy compounds. One common method includes the reaction of 3-azetidinone with hydroxylamine hydrochloride under acidic conditions to form the aminooxyazetidine intermediate. This intermediate is then reacted with chloroacetic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
2-(3-(Aminooxy)azetidin-3-yl)acetic acid dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azetidine ring can be reduced to form more stable amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminooxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted azetidine derivatives.
科学研究应用
2-(3-(Aminooxy)azetidin-3-yl)acetic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the aminooxy group.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-(Aminooxy)azetidin-3-yl)acetic acid dihydrochloride involves its interaction with various molecular targets. The aminooxy group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and affect cellular functions .
相似化合物的比较
Similar Compounds
- **3-(Aminooxy)propionic acid
- **2-(Aminooxy)acetic acid
- **4-(Aminooxy)butyric acid
Uniqueness
2-(3-(Aminooxy)azetidin-3-yl)acetic acid dihydrochloride is unique due to the presence of the azetidine ring, which imparts distinct chemical properties and reactivity compared to other aminooxy acids. This structural feature makes it a valuable compound for specific research applications .
属性
IUPAC Name |
2-(3-aminooxyazetidin-3-yl)acetic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3.2ClH/c6-10-5(1-4(8)9)2-7-3-5;;/h7H,1-3,6H2,(H,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZVRILVUZDTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CC(=O)O)ON.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
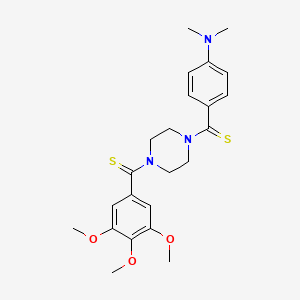
![Ethyl 4-[(15S)-10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2993407.png)
![(5E)-3-(3,4-dimethylphenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2993409.png)
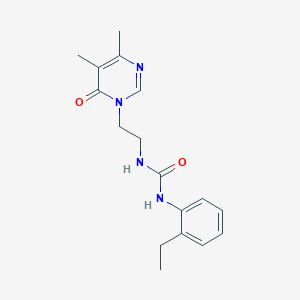
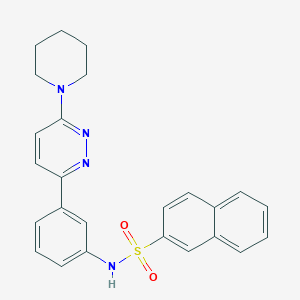
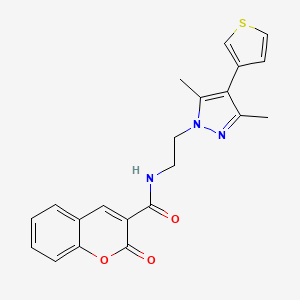


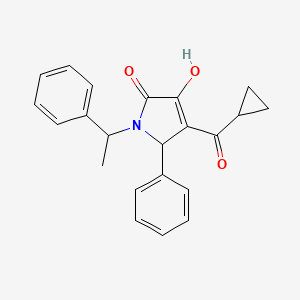
![N-cyclopentyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2993423.png)
![N-[(6-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2993426.png)
![2-(2-Phenoxyethyl)-octahydrocyclopenta[c]pyrrole](/img/structure/B2993427.png)
![1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2993428.png)
![N-[(4-Methoxythian-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2993429.png)
